

# Application Notes and Protocols: Long-term Safety and Tolerability of Lucerastat

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lucerastat |           |
| Cat. No.:            | B1675357   | Get Quote |

#### Introduction

**Lucerastat** (also known as OGT-923, ACT-434964, CDP923) is an oral inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids (GSLs).[1] By inhibiting GCS, **Lucerastat** reduces the production of GSLs, a mechanism known as substrate reduction therapy (SRT).[1] This approach is being investigated for lysosomal storage disorders like Fabry disease and Gaucher disease, where genetic defects lead to the accumulation of specific GSLs.[1][2] In Fabry disease, a deficiency of the enzyme alpha-galactosidase A (α-Gal A) causes the accumulation of globotriaosylceramide (Gb3), leading to progressive organ damage, particularly in the kidneys, heart, and nervous system.[3] **Lucerastat** aims to restore the balance between GSL synthesis and degradation, offering a therapeutic strategy independent of the patient's specific gene mutation.

These notes provide a summary of the long-term safety and tolerability data for **Lucerastat**, derived from clinical studies, alongside relevant experimental protocols for professionals in drug development and research.

## **Mechanism of Action: Substrate Reduction**

**Lucerastat** acts by competitively inhibiting glucosylceramide synthase. This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is the first committed step in the synthesis of a large family of GSLs, including Gb3. By blocking this



initial step, **Lucerastat** effectively reduces the downstream production of Gb3, thereby alleviating the substrate accumulation that drives the pathology of Fabry disease.



Click to download full resolution via product page

Caption: Mechanism of action for **Lucerastat** as a GCS inhibitor.





# **Quantitative Safety and Tolerability Data**

The safety and tolerability of **Lucerastat** have been evaluated in several clinical trials involving healthy volunteers and patients with Fabry disease. Data from these studies are summarized below.

# **Table 1: Summary of Key Clinical Trials for Lucerastat**



| Study<br>Identifier     | Phase   | Study<br>Population                          | Duration                                            | Key Objectives                                                                                           |
|-------------------------|---------|----------------------------------------------|-----------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| SAD Study               | Phase 1 | 31 Healthy Male<br>Subjects                  | Single Ascending<br>Doses (100-1000<br>mg)          | Evaluate safety,<br>tolerability, and<br>pharmacokinetic<br>s of single doses.                           |
| MAD Study               | Phase 1 | 37 Healthy Male<br>Subjects                  | 7 Consecutive<br>Days (200, 500,<br>1000 mg b.i.d.) | Evaluate safety,<br>tolerability, and<br>pharmacokinetic<br>s of multiple<br>doses.                      |
| Exploratory<br>Study    | N/A     | 14 Adult Fabry<br>Patients on ERT            | 12 Weeks                                            | Evaluate safety, tolerability, and pharmacodynami cs of Lucerastat (1000 mg b.i.d.) as an add-on to ERT. |
| MODIFY (ID-<br>069A301) | Phase 3 | 118 Adult Fabry<br>Patients                  | 6 Months                                            | Determine efficacy (neuropathic pain) and safety of Lucerastat oral monotherapy.                         |
| OLE<br>(NCT03737214)    | Phase 3 | 107 Adult Fabry<br>Patients (from<br>MODIFY) | Up to 96 months<br>(Europe)                         | Determine the long-term safety and tolerability of oral Lucerastat.                                      |

**Table 2: Reported Adverse Events (AEs) in Clinical Studies** 



| Study                        | Most Common Reported AEs                                                                                                                                           | Notes                                                                                                                                                               |
|------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 1 (SAD & MAD)          | Fatigue, constipation, back pain, cough, hot flushes, headache, somnolence.                                                                                        | No severe or serious AEs were observed. The incidence of AEs did not appear to increase with dose.                                                                  |
| Exploratory (Fabry Patients) | 17 AEs were reported by 8 of<br>the 10 patients in the<br>Lucerastat group.                                                                                        | No clinically relevant safety<br>abnormalities were observed.<br>Lucerastat was well tolerated<br>over 12 weeks.                                                    |
| Phase 3 (MODIFY & OLE)       | Hot flushes, flatulence, vertigo, hyponatremia (low sodium), cystitis, respiratory tract infection, nausea, fatigue, dizziness, dry skin, postmenopausal bleeding. | The safety and tolerability profile in the open-label extension was consistent with that observed during the MODIFY study. Lucerastat was generally well tolerated. |

# **Experimental Protocols**

This section outlines the methodology for a long-term extension study, based on the design of clinical trial NCT03737214, which evaluates the safety and tolerability of **Lucerastat** in adults with Fabry disease.

## Protocol: Long-Term, Open-Label Extension (OLE) Study

- 1. Study Title: A Multi-center, Open-label, Uncontrolled, Single-arm, Extension Study to Determine the Long-term Safety and Tolerability of Oral **Lucerastat** in Adult Subjects With Fabry Disease.
- 2. Primary Objective: To assess the long-term safety and tolerability of oral **Lucerastat** in adult patients with Fabry disease.
- 3. Study Design:







- This is an open-label, single-arm extension study. All participants receive the investigational drug.
- Participants are those who have completed a preceding 6-month, double-blind, placebo-controlled study (e.g., MODIFY, ID-069A301).
- The study continues until **Lucerastat** becomes commercially available in the respective country or is otherwise terminated by the sponsor. Maximum participation in some regions is specified (e.g., up to 96 months in Europe).





Click to download full resolution via product page

Caption: Workflow from Phase 3 double-blind trial to OLE study.

#### 4. Participant Population:



- Inclusion Criteria:
  - Adults (≥18 years) with a confirmed diagnosis of Fabry disease.
  - Must have completed the 6-month treatment period of the antecedent double-blind study.
  - Signed informed consent form (ICF).
  - Women of childbearing potential and fertile men must agree to specified contraception methods.
- Exclusion Criteria:
  - Pregnant, planning to become pregnant, or lactating.
  - Any condition that, in the investigator's judgment, might interfere with study compliance or interpretation of results.
  - History of specific severe events during the preceding study, such as acute kidney injury (Grade ≥2) or stroke (Grade ≥3).
- 5. Investigational Treatment:
- Drug: Lucerastat hard capsules.
- Dosage: Up to 2000 mg per day, typically administered as 1000 mg twice daily (b.i.d.).
- Administration: Oral.
- 6. Safety and Tolerability Assessments: Regular monitoring is conducted throughout the study to assess long-term safety.
- Adverse Events (AEs): Continuous monitoring, recording, and reporting of all treatmentemergent AEs and serious adverse events (SAEs).
- Laboratory Tests: Standard hematology, clinical chemistry (including kidney and liver function panels), and urinalysis at scheduled intervals.



- Vital Signs: Measurement of blood pressure, heart rate, respiratory rate, and temperature at each study visit.
- Electrocardiograms (ECGs): 12-lead ECGs performed periodically to monitor cardiac function.
- Physical Examinations: Comprehensive physical examinations conducted at baseline and at specified follow-up visits.
- 7. Efficacy and Biomarker Assessments (Secondary/Exploratory): While the primary focus is safety, long-term studies also monitor disease markers and clinical outcomes.
- Biomarkers: Plasma and urine levels of Gb3 and related GSLs (e.g., glucosylceramide, lactosylceramide) are measured to confirm sustained pharmacological activity.
- Kidney Function: Estimated glomerular filtration rate (eGFR) is monitored to assess the rate of decline in kidney function over time.
- Cardiac Health: Measures such as left ventricular mass index (LVMI) may be assessed to observe changes in cardiac structure.

### Conclusion

Long-term studies of **Lucerastat** have demonstrated that it is generally well-tolerated in adult patients with Fabry disease. The observed adverse events have been manageable, and no new safety signals have emerged during extended treatment periods. While the Phase 3 MODIFY study did not meet its primary endpoint related to neuropathic pain, it confirmed the drug's potent biochemical effect, significantly reducing plasma Gb3 levels. Ongoing analysis from open-label extension studies will continue to provide crucial data on the long-term clinical impact of substrate reduction therapy with **Lucerastat** on organ function and disease progression in patients with Fabry disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. What is Lucerastat used for? [synapse.patsnap.com]
- 2. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 3. fabrydiseasenews.com [fabrydiseasenews.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Long-term Safety and Tolerability of Lucerastat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675357#long-term-safety-and-tolerability-studies-of-lucerastat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com